Lasmiditan (2,4,6-trifluoro-N-[6-[(1-methylpiperidin-4-yl)carbonyl]pyridin-2yl]benzamide) is a novel chemical entity developed for the acute treatment of migraine. [] It represents a first-in-class medication categorized as a “ditan” due to its unique mechanism of action. [] Lasmiditan selectively targets the 5-hydroxytryptamine receptor 1F (5-HT1F), a subtype of serotonin receptors. [] This selective targeting differentiates lasmiditan from triptans, another class of migraine medications, which primarily act on 5-HT1B/1D receptors. [] This distinct mechanism positions lasmiditan as a valuable tool in scientific research to further elucidate the role of 5-HT1F receptors in migraine pathophysiology.
While specific details regarding the complete synthesis of lasmiditan are limited in the provided literature, its development involved a search for a non-indole based molecule with high selectivity for the 5-HT1F receptor. [] This search aimed to improve upon the earlier 5-HT1F receptor agonist, LY334370, which showed promise but was not developed further due to toxicity concerns. [] The synthesis process likely involved a multi-step approach utilizing principles of organic chemistry to construct the lasmiditan molecule with its specific pyridinoyl-piperidine scaffold. []
Lasmiditan exerts its therapeutic effect through selective agonism at the 5-HT1F receptor. [, , , ] This receptor is primarily located in the central nervous system, particularly within the trigeminal system, which plays a crucial role in migraine pathophysiology. [] Activation of 5-HT1F receptors on sensory neurons of the trigeminal system by lasmiditan leads to the inhibition of calcitonin gene-related peptide (CGRP) release. [, ] CGRP is a neuropeptide known to be involved in the transmission of pain signals associated with migraine. [] By inhibiting CGRP release, lasmiditan disrupts the activation of the trigeminovascular system, ultimately reducing or eliminating migraine pain. [, ] Importantly, unlike triptans, lasmiditan does not cause vasoconstriction due to its low affinity for 5-HT1B and 5-HT1D receptors. [, , ] This characteristic makes lasmiditan a potentially valuable treatment option for individuals with cardiovascular risk factors who cannot tolerate triptans.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: